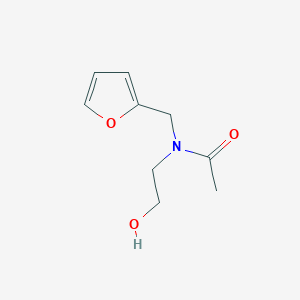![molecular formula C16H11BrN2 B15211361 6-Quinolinamine, N-[(4-bromophenyl)methylene]- CAS No. 84922-31-6](/img/structure/B15211361.png)
6-Quinolinamine, N-[(4-bromophenyl)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Bromobenzylidene)quinolin-6-amine is a heterocyclic compound with the molecular formula C16H11BrN2 It is a derivative of quinoline, a nitrogen-containing aromatic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromobenzylidene)quinolin-6-amine typically involves the condensation of 4-bromobenzaldehyde with quinolin-6-amine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for N-(4-Bromobenzylidene)quinolin-6-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-Bromobenzylidene)quinolin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce N-(4-bromobenzyl)quinolin-6-amine.
Aplicaciones Científicas De Investigación
N-(4-Bromobenzylidene)quinolin-6-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(4-Bromobenzylidene)quinolin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
Quinoline: A parent compound with a wide range of applications in medicinal chemistry.
4-Bromoquinoline: A derivative with similar structural features but different reactivity.
N-Benzylidenequinolin-6-amine: A compound with a similar core structure but lacking the bromine atom.
Uniqueness: N-(4-Bromobenzylidene)quinolin-6-amine is unique due to the presence of both the bromine atom and the benzylidene moiety, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Propiedades
Número CAS |
84922-31-6 |
|---|---|
Fórmula molecular |
C16H11BrN2 |
Peso molecular |
311.18 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-N-quinolin-6-ylmethanimine |
InChI |
InChI=1S/C16H11BrN2/c17-14-5-3-12(4-6-14)11-19-15-7-8-16-13(10-15)2-1-9-18-16/h1-11H |
Clave InChI |
XBXPDSMJFMCJMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)N=CC3=CC=C(C=C3)Br)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


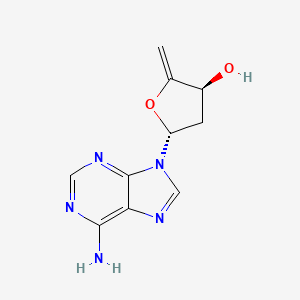

![3-Phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B15211295.png)
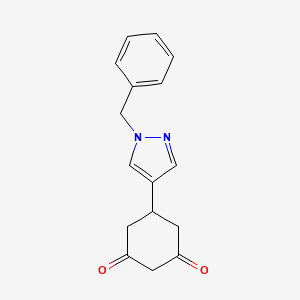
![[3,3'-Bipyrrolidine]-5,5'-dione](/img/structure/B15211310.png)
![2,6-Dimethoxy-N-[3-(2-phenylpropan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B15211313.png)
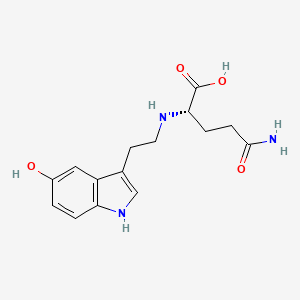
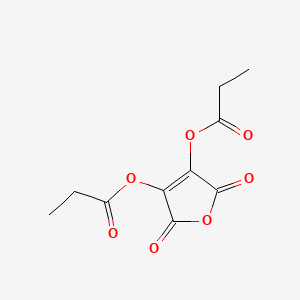

![1,1'-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone](/img/structure/B15211328.png)
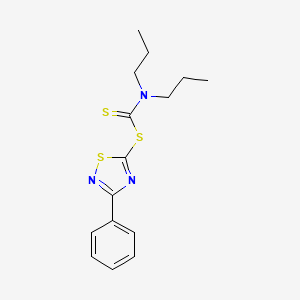

![Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone](/img/structure/B15211369.png)
